

N,N-Dioctylhexanamide (DOHA) Technical Support Center: Troubleshooting Extraction Impurities

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Compound of Interest

Compound Name: *N,N-Dioctylhexanamide*

CAS No.: 55334-54-8

Cat. No.: B13935190

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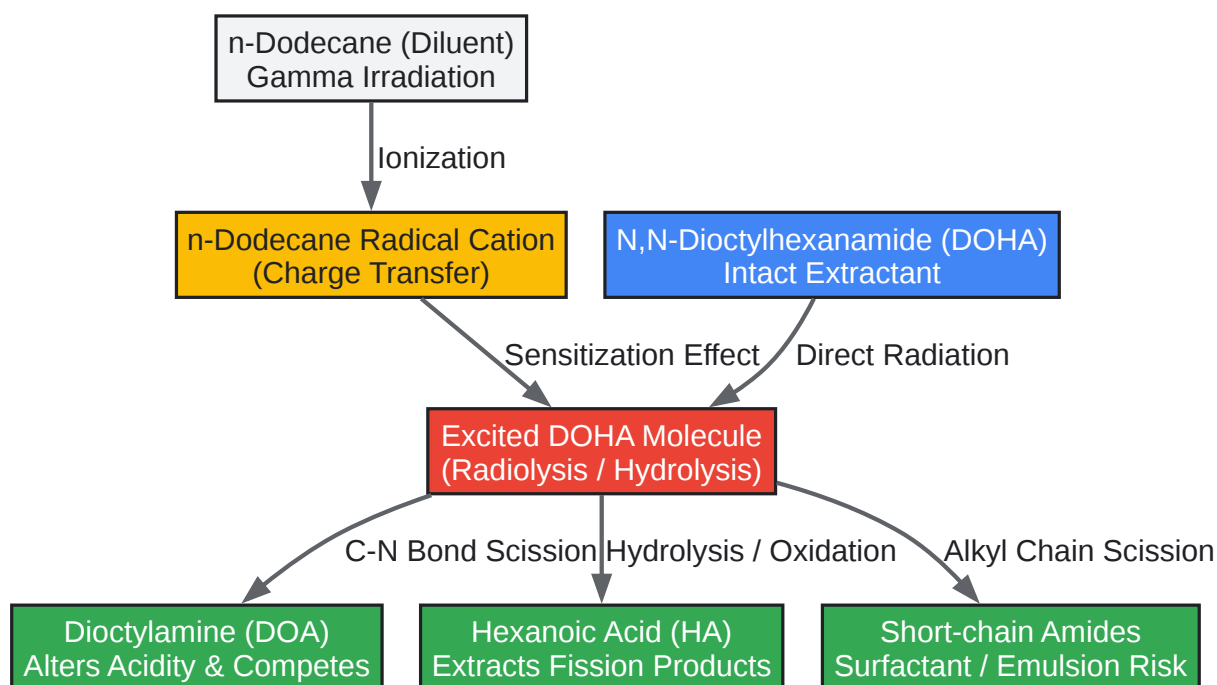
Welcome to the Technical Support Center for **N,N-Dioctylhexanamide (DOHA)** solvent extraction systems. DOHA is a highly effective monoamide extractant utilized in advanced nuclear fuel reprocessing (such as the GANEX and CHALMEX processes) for the selective separation of Uranium(VI) and Plutonium(IV) from fission products[1]. It serves as a fully incinerable, CHON-compliant alternative to Tributyl Phosphate (TBP)[2].

However, prolonged exposure to high radiation fields and concentrated nitric acid leads to solvent degradation. As a Senior Application Scientist, I have designed this guide to provide mechanistic insights, field-proven troubleshooting steps, and self-validating protocols to help you manage impurity-driven performance issues in your extraction workflows.

Section 1: Mechanism of Impurity Interference

Under process conditions, DOHA undergoes radiolytic and hydrolytic degradation. Notably, the aliphatic diluent (typically n-dodecane) exerts a sensitization effect: the radical cation of n-dodecane transfers charge to the DOHA molecule, accelerating its breakdown[3]. The primary

scission of the C-N and C-C bonds yields three main classes of impurities that disrupt extraction thermodynamics and hydrodynamics:



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Fig 1: Radiolytic and hydrolytic degradation of DOHA leading to performance-altering impurities.

Section 2: Troubleshooting Guide & FAQs

Q1: Why are my U(VI) and Pu(IV) distribution ratios (DU, DPu) dropping after recycling the DOHA solvent? A1: This is typically caused by the accumulation of dioctylamine (DOA), a primary radiolytic degradation product resulting from C-N bond scission. U(VI) and Pu(IV) are extracted by DOHA as $\text{UO}_2(\text{NO}_3)_2 \cdot 2\text{L}_2$ and $\text{Pu}(\text{NO}_3)_4 \cdot 2\text{L}_2$ complexes, which rely heavily on the nitrate concentration and free acidity of the system[4]. DOA acts as a basic impurity that competes for protons and nitrate ions, forming $\text{DOA} \cdot \text{HNO}_3$ salts in the organic phase. This parasitic extraction of nitric acid lowers the effective acidity available to drive the actinide extraction equilibrium, thereby depressing the distribution ratios.

Q2: I am observing a stable emulsion (third phase) during the stripping step. How do impurities cause this? A2: Emulsions in monoamide systems are stabilized by amphiphilic degradation products. When the alkyl chains of DOHA undergo scission, shorter-chain asymmetric amides and carboxylic acids (like hexanoic acid) are formed. These molecules exhibit surfactant-like properties, lowering the interfacial tension between the aqueous and organic phases. During the low-acidity stripping phase, these surfactants orient at the liquid-liquid interface, creating stable micro-emulsions that prevent clear phase disengagement.

Q3: Why is there an unexpected increase in the co-extraction of fission products like Zirconium (Zr) and Molybdenum (Mo)? A3: Intact DOHA has excellent selectivity for actinides over fission products due to its specific coordination geometry^[2]. However, the byproduct hexanoic acid acts as a non-selective cation exchanger. It readily complexes with tetravalent and hexavalent fission products (e.g., Zr(IV), Mo(VI)), dragging them into the organic phase and significantly reducing the overall decontamination factor of your process.

Section 3: Experimental Protocols for Solvent Cleanup and Impurity Profiling

Protocol 1: Alkaline Solvent Washing for Impurity Removal

Objective: Selectively remove acidic degradation products (e.g., hexanoic acid) from degraded DOHA/n-dodecane mixtures to restore selectivity.

- **Contact:** Transfer the degraded organic phase into a separatory funnel and add an equal volume of 0.5 M Na₂CO₃(aqueous) at 25°C.
- **Neutralization:** Mix vigorously for 15 minutes using a mechanical stirrer. This ensures the complete neutralization of carboxylic acids into water-soluble sodium hexanoate.
- **Separation:** Allow the phases to separate for 30 minutes. Discard the aqueous raffinate.
- **Secondary Wash:** Perform a secondary wash with 0.1 M NaOH for 10 minutes, followed by two successive washes with deionized water.
- **Centrifugation:** Centrifuge the recovered organic phase at 3000 rpm for 5 minutes to break any residual micro-emulsions.

- Self-Validation Step: Test the pH of the final aqueous wash. A pH of ~7.0 confirms the complete removal of acidic impurities and residual sodium carbonate, validating the solvent is ready for reuse.

Protocol 2: GC-MS Impurity Profiling of Degraded DOHA

Objective: Quantify the exact concentrations of dioctylamine (DOA) and hexanoic acid (HA) to determine if solvent regeneration is required.

- Sample Preparation: Dilute 100 μL of the DOHA organic phase in 900 μL of dichloromethane (DCM). Add 10 μL of n-nonane as an internal standard.
- Injection: Inject 1 μL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25 μm).
- Thermal Program: Set the initial oven temperature to 50°C (hold 2 min), ramp at 10°C/min to 280°C, and hold for 5 minutes.
- Detection: Use Selected Ion Monitoring (SIM) mode targeting m/z 241 for dioctylamine and m/z 116 for hexanoic acid.
- Quantification: Calculate concentrations against a pre-established calibration curve normalized to the internal standard.
- Self-Validation Step: The recovery rate of the internal standard (n-nonane) must be >95%. If lower, the injection port may be contaminated, and the quantification of DOA and HA cannot be trusted.

Section 4: Quantitative Impact of Impurities on Extraction

The table below summarizes the causal impact of specific degradation products on the extraction performance of a 1.0 M DOHA / n-dodecane system in contact with 3.0 M HNO₃.

Solvent Condition	Impurity Concentration (mM)	DU(Uranium)	DZr (Zirconium)	Phase Separation Time (s)
Pristine DOHA	< 0.1	5.40	< 0.01	45
DOHA + Dioctylamine	10.0	3.10	< 0.01	50
DOHA + Hexanoic Acid	10.0	5.20	0.85	120
Degraded Solvent (Mixed)	~20.0 (Total)	2.80	1.10	> 300 (Emulsion)

Note: DUdrops significantly with Dioctylamine due to acid competition, while DZrspikes with Hexanoic Acid due to non-selective chelation.

References

- Title: Investigation of Dialkylamides (DBOA)
- Source: nih.
- Source: inl.
- Source: iaea.
- Title: (PDF)

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